molecular formula C18H20BrClN2O5S B2689260 N-{3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-3-chloropropanamide CAS No. 749902-97-4

N-{3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-3-chloropropanamide

Cat. No.: B2689260
CAS No.: 749902-97-4
M. Wt: 491.78
InChI Key: IFDKDKNNOHAOAY-UHFFFAOYSA-N
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Description

N-{3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-3-chloropropanamide is a sulfonamide-propanamide hybrid compound featuring a brominated ethoxyphenyl group and a methoxyphenyl moiety. This molecule integrates multiple functional groups:

  • Sulfamoyl bridge: Links the bromo-ethoxy-substituted phenyl ring to the methoxyphenyl-propanamide backbone.
  • Halogen substituents: A bromine atom at the 3-position and a chlorine atom on the propanamide chain.
  • Ether and methoxy groups: Ethoxy (C₂H₅O) and methoxy (CH₃O) groups enhance lipophilicity and influence electronic properties.

Properties

IUPAC Name

N-[3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl]-3-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrClN2O5S/c1-3-27-15-6-5-13(10-14(15)19)22-28(24,25)17-11-12(4-7-16(17)26-2)21-18(23)8-9-20/h4-7,10-11,22H,3,8-9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDKDKNNOHAOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)NC(=O)CCCl)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-3-chloropropanamide typically involves multiple steps:

    Bromination: The starting material, 4-ethoxyphenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.

    Sulfamoylation: The brominated intermediate is then reacted with sulfamoyl chloride in the presence of a base such as triethylamine to form the sulfamoyl derivative.

    Amidation: Finally, the chloropropanamide moiety is introduced via an amidation reaction, where the sulfamoyl intermediate is reacted with 3-chloropropanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scaling up the use of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-3-chloropropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfamoyl and methoxy groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions under reflux.

Major Products

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of sulfonic acids or other oxidized products.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of sulfamoyl and methoxy groups on biological activity.

    Material Science: It may be used in the synthesis of novel materials with unique properties, such as polymers or coatings.

    Chemical Biology: The compound can serve as a probe to investigate biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-{3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-3-chloropropanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The sulfamoyl group could form hydrogen bonds or ionic interactions with active sites, while the aromatic rings might engage in π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s structural motifs are shared with several classes of bioactive molecules:

Table 1: Structural Comparison of Key Analogues
Compound Name / ID Key Substituents Molecular Formula Bioactivity / Application Reference
Target Compound 3-Bromo-4-ethoxy, 4-methoxy, 3-chloropropanamide C₁₉H₂₁BrClN₂O₅S Unknown (discontinued)
3-Chloro-N-(4-sulfamoylphenyl)propanamide 4-Sulfamoylphenyl, 3-chloropropanamide C₁₀H₁₂ClN₂O₃S Crystal structure reported; hydrogen-bonding network
LMM5 (1,3,4-oxadiazole) Benzyl-methyl-sulfamoyl, 4-methoxyphenyl C₂₅H₂₄N₄O₅S Antifungal (Candida albicans)
Compound 30a (carbonic anhydrase inhibitor) tert-Butyl-sulfamoyl, 4-hydroxyphenyl C₁₉H₂₄N₂O₅S Carbonic anhydrase inhibition
3-[(4-Chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide Chlorophenyl-thioether, dimethylphenyl-sulfamoyl C₂₃H₂₃ClN₂O₃S₂ Unknown (structural analogue)
Key Observations:
  • Sulfamoyl Group : Present in all analogues, this group is critical for hydrogen bonding and target binding (e.g., LMM5’s antifungal activity via thioredoxin reductase inhibition ).
  • Halogenation: Bromine/chlorine substituents (as in the target compound) may enhance membrane permeability and metabolic stability compared to non-halogenated analogues .

Biological Activity

N-{3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-3-chloropropanamide, also known by its CAS number 749902-97-4, is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₀BrClN₂O₅S, with a molecular weight of 491.78 g/mol. It features a complex structure that includes a sulfonamide group, which is often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC₁₈H₂₀BrClN₂O₅S
Molecular Weight491.78 g/mol
CAS Number749902-97-4
Purity>98%

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonamide moiety is known for its ability to inhibit certain enzymes, particularly those involved in the synthesis of folate, which is crucial for DNA synthesis and cell division. This inhibition can lead to antiproliferative effects on various cancer cell lines.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, in vitro assays demonstrated that the compound exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.

Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor. Research indicates that it effectively inhibits carbonic anhydrase and certain kinases, which play critical roles in tumor growth and metastasis. This inhibition can disrupt critical signaling pathways involved in cancer progression.

Case Studies

  • Study on MCF-7 Cells : A study published in Cancer Research evaluated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity at nanomolar concentrations.
  • In Vivo Studies : In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups, further supporting its potential as an anticancer agent.

Comparative Analysis

To provide context regarding its biological activity, a comparison with similar compounds was made:

Compound NameIC50 (µM) against MCF-7Mechanism of Action
This compound0.5Enzyme inhibition (carbonic anhydrase)
Sulfanilamide2.0Folate synthesis inhibition
Acetazolamide1.5Carbonic anhydrase inhibition

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